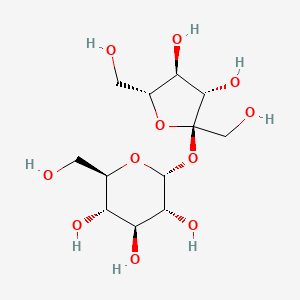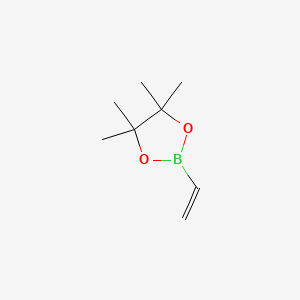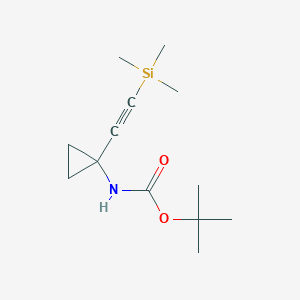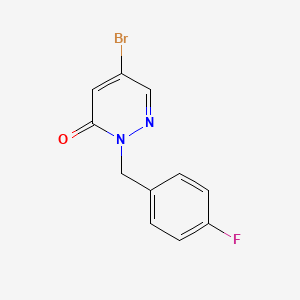
(2-Chloro-4-fluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their syntheses, crystal structures, and properties, which can be used to infer some aspects of the compound of interest.
Synthesis Analysis
The synthesis of related aryloxyphenyl cyclopropyl methanones has been reported to proceed via a one-pot reaction involving aryl alcohols and 4'-fluoro-4-chloro-butyrophenone in a solvent system of THF/DMF, using NaH/TBAB as the base and catalyst . This method yields high-purity products and has been shown to be efficient for producing a variety of methanones. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The crystal structure of a related compound, [2-(4-chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone, has been characterized by X-ray diffraction, revealing that it crystallizes in the monoclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonds . This suggests that the compound of interest may also form crystalline structures with distinct intermolecular interactions, which could be elucidated through similar crystallographic studies.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of the specific compound . However, the synthesis paper indicates that the methanones synthesized can be further reduced to alcohols or methylenes, suggesting that the compound of interest may also undergo similar chemical transformations, which could be explored to modify its structure or properties.
Physical and Chemical Properties Analysis
The thermal, optical, and structural properties of a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, have been studied, revealing stability in a certain temperature range and the presence of various intermolecular interactions . The compound also exhibits a specific HOMO-LUMO energy gap and electronic parameters, which were determined through density functional theory calculations. These findings suggest that the compound of interest may have similar properties, which could be investigated using comparable analytical and computational techniques.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques
Research into complex organic molecules often involves multi-step synthesis processes to obtain the desired compounds. For example, a study on the synthesis of boric acid ester intermediates with benzene rings highlights a three-step substitution reaction process. This approach confirms the potential for complex synthetic routes in creating molecules with specific properties (Huang et al., 2021).
Crystal Structure and DFT Study
Detailed crystallographic and conformational analyses are crucial for understanding the properties of such molecules. A study involving single-crystal X-ray diffraction and density functional theory (DFT) calculations revealed insights into the molecular structures and physicochemical properties of related compounds (Huang et al., 2021). These techniques could similarly be applied to study the compound , providing valuable information about its structural characteristics and potential applications.
Applications in Material Science and Pharmaceuticals
Biological Activity and Screening
Compounds with complex structures, including various functional groups, often undergo screening for biological activities. For instance, fluorinated compounds have been synthesized and screened for their properties, potentially leading to the development of new pharmaceuticals (Woydziak et al., 2012).
Antitubercular Activities
The synthesis and evaluation of compounds for antitubercular activities highlight the potential for specific molecules to contribute to medical treatments. This approach demonstrates how complex molecules can be designed and synthesized for targeted applications in treating diseases (Dwivedi et al., 2005).
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2NO3S/c19-15-11-12(20)5-6-13(15)18(23)22-8-7-17(26(24,25)10-9-22)14-3-1-2-4-16(14)21/h1-6,11,17H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQCUSOAFPMVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)

![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)
![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)


![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)

![Tert-butyl (1R,5S)-spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2506071.png)
![3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506072.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2506079.png)
